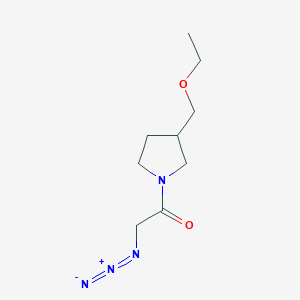
1-(2-Azidoethyl)-4-(2-methoxyethyl)piperidine
Descripción general
Descripción
1-(2-Azidoethyl)-4-(2-methoxyethyl)piperidine, or AEMEP, is a synthetic organic compound with a variety of applications in pharmaceutical, chemical, and biological research. AEMEP is a derivative of piperidine, a cyclic organic compound found in many plants, fungi, and animals. AEMEP has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and protein-ligand binding. In addition, AEMEP has been used in biochemical and physiological studies to investigate the effects of various drugs and compounds on the body.
Aplicaciones Científicas De Investigación
AEMEP has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and protein-ligand binding. AEMEP has been used as a model compound to study the effects of various drugs on the body. AEMEP has also been used to study the structure and function of proteins, enzymes, and other biological molecules. In addition, AEMEP has been used to investigate the binding of drugs to receptors and to study the mechanism of action of drugs.
Mecanismo De Acción
AEMEP is believed to act as an inhibitor of enzymes, proteins, and other biological molecules. AEMEP binds to the active site of the enzyme or protein, blocking the activity of the molecule. AEMEP also binds to receptors, blocking the binding of other molecules or drugs to the receptor.
Biochemical and Physiological Effects
AEMEP has been used in biochemical and physiological studies to investigate the effects of various drugs and compounds on the body. AEMEP has been used to study the effects of drugs on the cardiovascular system, the nervous system, and the immune system. AEMEP has also been used to study the effects of drugs on the metabolism and the endocrine system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AEMEP has several advantages for use in laboratory experiments. AEMEP is relatively stable and can be stored at room temperature. AEMEP is also easy to synthesize and can be synthesized using a variety of methods. AEMEP is also relatively inexpensive and is widely available. However, AEMEP is not very soluble in water, which can make it difficult to use in experiments that require the use of aqueous solutions.
Direcciones Futuras
AEMEP has many potential future applications in pharmaceutical, chemical, and biological research. AEMEP could be used to study the effects of drugs on the cardiovascular system, the nervous system, and the immune system. AEMEP could also be used in drug design to investigate the binding of drugs to receptors and to study the mechanism of action of drugs. AEMEP could also be used to study the structure and function of proteins, enzymes, and other biological molecules. Finally, AEMEP could be used to investigate the effects of various drugs and compounds on the body.
Propiedades
IUPAC Name |
1-(2-azidoethyl)-4-(2-methoxyethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O/c1-15-9-4-10-2-6-14(7-3-10)8-5-12-13-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEZOWISHURMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















